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Nemtabrutinib vs. Pirtobrutinib at a Glance

Feature Nemtabrutinib (MK-1026) Pirtobrutinib (Jaypirca)

Developed by Merck & Co. [1] Eli Lilly and Company [1]

Status Investigational (Phase 3) [2] [3] FDA-approved for certain R/R
MCL and CLL/SLL [4] [1]

Binding Mechanism Non-covalent, reversible BTK inhibitor [5]
[6]

Non-covalent, reversible BTK
inhibitor [4] [6]

BTK Binding Site ATP-binding site (does not require C481
binding) [1] [6]

ATP-binding site (does not require
C481 binding) [1] [6]

Selectivity for BTK Moderate: Also targets SRC family
kinases, ERK signaling kinases [7] [6] [8]

High: Over 300-fold selectivity for
BTK vs. 98% of other kinases [1]

[6]

Primary Rationale Overcome resistance (C481S mutations)

and provide more global inhibition via
multi-kinase targeting [1] [7] [6]

Overcome resistance (C481S

mutations) with high selectivity to
reduce off-target effects [4] [1] [6]
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Feature Nemtabrutinib (MK-1026) Pirtobrutinib (Jaypirca)

Recommended
Phase 2 Dose

65 mg once daily [5] 200 mg once daily [1]

Key Efficacy in
CLL/SLL

ORR of 75% in heavily pre-treated R/R
CLL patients (65 mg dose) [5]

ORR of 73% in heavily pre-treated
R/R CLL patients previously on a

BTKi [1]

Common Adverse
Events (Any Grade)

Neutropenia, thrombocytopenia, anemia

[8]

Fatigue, diarrhea, contusion [1]

Detailed Clinical Evidence and Experimental Data

Beyond the summary, the clinical trial results and experimental methodologies provide deeper insight into

the potential of these drugs.

Nemtabrutinib Clinical Data

The first-in-human Phase 1 study (MK-1026-001, NCT03162536) established the foundational data for

nemtabrutinib [5].

Trial Design: This was an open-label, single-arm study that used a 3 + 3 dose escalation design. It

enrolled 48 patients with relapsed/refractory CLL, B-cell non-Hodgkin lymphoma, or Waldenström
macroglobulinemia who had received at least two prior lines of therapy [5].

Results: The study determined the Recommended Phase 2 Dose (RP2D) to be 65 mg taken once
daily. In the cohort of CLL patients receiving this dose, the Objective Response Rate (ORR) was 75%

[5].
Safety: Grade 3 or higher treatment-emergent adverse events were common (89%), with neutropenia

(23.4%), febrile neutropenia (14.9%), and pneumonia (14.9%) being the most frequently reported [5].
Ongoing Research: Based on this early promise, a large Phase 3 head-to-head trial called

BELLWAVE-011 (NCT06136559) is now enrolling. This study will directly compare nemtabrutinib
against the investigator's choice of ibrutinib or acalabrutinib in patients with previously untreated

CLL/SLL, with co-primary endpoints of ORR and Progression-Free Survival (PFS) [2] [3].
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Pirtobrutinib Clinical Data

The pivotal clinical data for pirtobrutinib comes from the BRUIN phase 1/2 trial (NCT03740529) [1].

Trial Design: This multicenter trial included a phase 1 dose-escalation part (7 dose levels from 25 mg

to 300 mg) and a phase 2 part across several B-cell malignancy cohorts. The study involved patients
who were heavily pre-treated, with a median of three prior lines of therapy. Notably, 86% of the

CLL/SLL patients had received a prior covalent BTK inhibitor (e.g., ibrutinib) [1].
Results: No maximum tolerated dose was identified in phase 1. Pharmacokinetic data supported the

selection of 200 mg once daily as the RP2D. In the 247 patients with CLL/SLL who had been
previously treated with a BTKi, the ORR was 73%. The response was consistent across key

subgroups, including those with a BTK C481 mutation (ORR 71%) and those with high-risk del(17p)
or TP53 mutation (ORR 79%) [1].

Safety: Pirtobrutinib demonstrated a favorable tolerability profile. The most common adverse events
were fatigue (20%), diarrhea (17%), and contusion (13%). Low rates of grade 3 or higher atrial

fibrillation/flutter (1%) and hemorrhage (2%) were observed. Only 1% of patients discontinued
treatment due to a drug-related adverse event [1] [9].

Mechanism of Action and Experimental Models

The following diagram illustrates the core mechanism that both drugs share and the key difference in their

selectivity profiles, based on the data from the search results.
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A key preclinical study for nemtabrutinib used advanced models to validate its efficacy, particularly in

resistant disease [7].

Methodology: Researchers used a panel of Mantle Cell Lymphoma (MCL) cell lines, 3D patient-

derived organoids (PDOs) to mimic the tumor microenvironment, and an Ibrutinib-resistant patient-
derived xenograft (PDX) mouse model for in vivo testing. Cell viability was measured via CellTiter-Glo

assays, apoptosis was detected by Annexin V/PI staining, and changes in kinase signaling (e.g., BTK,
Src, Syk, ERK phosphorylation) were analyzed by western blot. Transcriptome changes were

assessed by bulk RNA sequencing [7].
Key Findings: Nemtabrutinib showed superior anti-MCL efficacy compared to ibrutinib in the 3D

PDO model. It effectively inhibited BTK phosphorylation and also suppressed the activation of SRC
family kinases, Syk, and ERK. In the Ibrutinib-resistant PDX model, nemtabrutinib significantly
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reduced tumor burden. The study also found that nemtabrutinib could enhance the anti-tumor

activity of anti-CD19 CAR T-cells, suggesting potential for combination therapies [7].

I hope this structured, data-driven comparison aids your research and development understanding. The

ongoing Phase 3 trial for nemtabrutinib will be crucial in determining whether its broader kinase profile

offers a clinical advantage over established agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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